molecular formula C10H11Br B2611824 Benzene, [(1E)-4-bromo-1-butenyl]- CAS No. 7515-41-5

Benzene, [(1E)-4-bromo-1-butenyl]-

Cat. No.: B2611824
CAS No.: 7515-41-5
M. Wt: 211.102
InChI Key: YENIUOKSTSIUOR-XBXARRHUSA-N
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Description

Benzene, [(1E)-4-bromo-1-butenyl]- is an organic compound with the chemical formula C10H11Br. It belongs to the class of aromatic hydrocarbons and is commonly used in various fields such as medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1E)-4-bromo-1-butenyl]- typically involves the reaction of benzene with 4-bromo-1-butene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution .

Industrial Production Methods

In industrial settings, the production of Benzene, [(1E)-4-bromo-1-butenyl]- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1E)-4-bromo-1-butenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

    Substitution: Electrophilic aromatic substitution reactions are common, where the bromo group can be replaced by other substituents

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzene derivatives without the bromo group.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Benzene, [(1E)-4-bromo-1-butenyl]- is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, [(1E)-4-bromo-1-butenyl]- primarily involves electrophilic aromatic substitution. The bromo group on the butenyl chain makes the compound reactive towards electrophiles, facilitating various substitution reactions. The molecular targets and pathways involved include the formation of resonance-stabilized carbocation intermediates, which then undergo further reactions to yield substituted products .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, [(1E)-4-chloro-1-butenyl]-
  • Benzene, [(1E)-4-fluoro-1-butenyl]-
  • Benzene, [(1E)-4-iodo-1-butenyl]-

Uniqueness

Benzene, [(1E)-4-bromo-1-butenyl]- is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group is a good leaving group, making the compound highly reactive in substitution reactions .

Properties

IUPAC Name

[(E)-4-bromobut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENIUOKSTSIUOR-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346690
Record name [(1E)-4-bromo-1-butenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7515-41-5
Record name [(1E)-4-bromo-1-butenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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